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Introduction

Titanium Disulfide (TiSz), a member of the transition metal dichalcogenide (TMD) family, has
garnered significant interest for applications in energy storage and electronics.[1][2] Like other
2D materials, the electronic and vibrational properties of TiSz are highly dependent on the
number of layers.[1] Raman spectroscopy provides a rapid, non-destructive, and high-
resolution method to accurately determine the layer thickness of TiS:z flakes, which is crucial for
both fundamental research and quality control in device fabrication.[3][4] This document
outlines the principles and a detailed protocol for identifying the layer number of 1T-phase TiS:2
using Raman spectroscopy.

Principle

The crystal lattice of 1T-TiSz gives rise to two primary Raman-active vibrational modes: the in-
plane Es mode and the out-of-plane Ais mode.[1][5]

» Eo Mode (In-plane): This mode involves the vibration of sulfur atoms in the opposite direction
within the plane of the material. Its frequency is sensitive to interlayer van der Waals forces,
which strengthen as the number of layers increases. This results in a noticeable "stiffening”
or blue shift (increase in wavenumber) of the Es peak with an increasing number of layers.[1]
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» Ai1s Mode (Out-of-plane): This mode corresponds to the out-of-plane vibration of sulfur
atoms. Its frequency is less sensitive to the number of layers compared to the Eo mode.[6]

» Shoulder (Sh) Peak: An additional peak, often referred to as a "shoulder” to the A1s mode,
appears around 372 cm~1.[1] While its origin has been attributed to defects or
nonstoichiometry[5][7], the intensity ratio of the A1 peak to this shoulder peak (I(A19)/1(Sh))
also shows a clear dependence on the layer number and serves as a secondary metric for
thickness identification.[1][6]

By analyzing the precise position of the Eo peak and the [(A19)/I(Sh) intensity ratio, the number
of layers in exfoliated TiS:z flakes can be reliably determined for up to five layers.[1]

Data Presentation: Layer-Dependent Raman
Features

The following table summarizes the key Raman spectral features that correlate with the number
of TiSz layers. This data is compiled from studies using a 532 nm excitation laser.[1][6]

Number of Layers Es Peak Position A19 Peak Position .
(N) (cm-1) (cm-?) I(A19) / I(Sh) Ratio
1 (Monolayer) ~221 ~330 ~4.0

2 (Bilayer) ~224 ~330 ~2.0

3 (Trilayer) ~226 ~330 ~1.7

4 (Tetralayer) ~228 ~330 ~1.6

5 (Pentalayer) >228 ~330 ~1.5

Bulk ~233-236 ~328-335 <15

Note: Absolute peak positions can vary slightly based on substrate, strain, and instrument
calibration. The relative shift of the Eo peak and the trend in the intensity ratio are the most
reliable indicators.

Experimental Workflow
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The logical flow for determining the layer number of TiSz via Raman spectroscopy is illustrated
below.
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Caption: Workflow for TiSz layer number determination.
Detailed Experimental Protocol
5.1 Materials and Equipment
o Materials:
o High-quality bulk 1T-TiS2 crystal
o Silicon wafers with a 285 nm or 300 nm thermal oxide layer (SiO2/Si)
o High-quality adhesive tape (e.g., Scotch tape)
o Solvents for cleaning: Acetone, Isopropanol (IPA)

e Equipment:

[¢]

Confocal Raman spectrometer equipped with a visible laser (532 nm is recommended)

[¢]

High-resolution optical microscope (integrated with the Raman system)

o

Low-power and high-power objectives (e.g., 10x, 100x)

o

Nitrogen gas source for cleaning

[¢]

(Optional) Atomic Force Microscope (AFM) for verification of layer number
5.2 Sample Preparation: Mechanical Exfoliation

o Substrate Cleaning: Clean the SiO2/Si wafer by sonicating in acetone and then IPA for 5
minutes each. Dry the substrate with a gentle stream of nitrogen.

o Crystal Cleavage: Press a piece of adhesive tape firmly onto the bulk TiSz crystal. Peel the
tape off to cleave away the top layers of the crystal, exposing a fresh surface.
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o Exfoliation: Take a new piece of tape and press it against the freshly cleaved crystal surface
to pick up a thin chunk of TiS2.

e Thinning: Repeatedly fold and unfold the tape onto itself to progressively thin the TiSz chunk.
This process will produce a distribution of flakes with varying thicknesses on the tape.

» Transfer: Gently press the tape with the exfoliated flakes onto the clean SiO2/Si substrate.
Press firmly for a few seconds, then slowly peel the tape away. Mono- and few-layer flakes
will remain on the substrate due to stronger adhesion.

5.3 Raman Spectroscopy Measurement

e Instrument Setup:

o

Turn on the Raman spectrometer and allow the laser to stabilize.

[¢]

Calibrate the spectrometer using the silicon peak at ~520.7 cm~* from the substrate.

Select the 532 nm excitation laser.

[¢]

[e]

Set the laser power to a low value (<1 mW) to avoid laser-induced damage or heating of
the TiSz2 sample.

e Locating Flakes:
o Place the substrate on the microscope stage.

o Using the optical microscope under a low-power objective (10x), scan the substrate to find
the exfoliated flakes.

o Switch to a high-power objective (100x). Mono- and few-layer flakes exhibit a faint optical
contrast against the SiO2 background. Monolayers will be nearly transparent.

o Data Acquisition:
o Focus the laser spot onto a promising flake.

o Acquire a full Raman spectrum, typically in the range of 100 cm~ to 500 cm~1.
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o Adjust the acquisition time and number of accumulations to achieve a good signal-to-noise
ratio.

o Repeat the measurement for multiple spots on the same flake and on different flakes to
ensure consistency.

5.4 Data Analysis
e Spectral Processing:
o Load the acquired spectrum into analysis software.
o Perform a baseline correction to remove any fluorescence background.
o Remove any sharp spikes resulting from cosmic rays.
o Peak Fitting:
o lIdentify the Eo, A19, and Sh peaks in the spectrum.

o Fit these peaks using a Lorentzian function to accurately determine their center position
(wavenumber) and intensity (peak height or area).

o Layer Number Determination:

o Primary Metric: Compare the extracted Es peak position to the values in the reference
table (Section 3). A peak near 221 cm~! indicates a monolayer.[1]

o Secondary Metric: Calculate the intensity ratio I(A19)/1(Sh). A ratio of ~4.0 is characteristic
of a monolayer, while a ratio of ~2.0 indicates a bilayer.[1][6]

o Use both metrics to confidently assign the layer number to the measured flake.

Conclusion

Raman spectroscopy is a powerful and indispensable tool for the characterization of 2D
materials. By analyzing the systematic shifts in the in-plane Es phonon mode and the intensity
ratio of the A1 to the shoulder peak, one can rapidly and non-destructively determine the
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number of layers in TiSz flakes. This protocol provides a reliable framework for researchers to
accurately characterize their materials, which is a critical step for advancing their use in next-
generation technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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